molecular formula C7H13NO B3117491 5-Aminobicyclo[2.2.1]heptan-2-ol CAS No. 223595-57-1

5-Aminobicyclo[2.2.1]heptan-2-ol

Cat. No. B3117491
CAS RN: 223595-57-1
M. Wt: 127.18 g/mol
InChI Key: VUTVKXUAPAJONV-UHFFFAOYSA-N
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Description

“5-Aminobicyclo[2.2.1]heptan-2-ol” is a chemical compound . It is also known by other names such as Norborneol, Norbornyl alcohol, and 2-Norbornanol . The compound has a molecular weight of 112.1696 .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Stereostructure : Research demonstrated the synthesis of 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Diastereomers using stereo-selective functionalization methods. The structures were confirmed using various spectroscopy techniques including IR and NMR (Palkó, Sándor, Sohár & Fülöp, 2005).

  • Synthesis and Transformations : Another study focused on synthesizing and transforming di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic Acid derivatives, proving their structures through IR and NMR spectroscopy (Palkó, Sohár & Fülöp, 2011).

Medicinal Chemistry and Biochemistry

  • Amino Acid Transport : A study on 3-aminobicyclo[3.2.1] octane-3-carboxylic acids compared them to the widely used 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to the Na+-independent membrane transport system L of Ehrlich ascites tumor cell and rat hepatoma cell line HTC (Christensen et al., 1983).

  • Antiarrhythmic Activity : Exo-2-amino-exo-3-aminomethylbicyclo[2.2.1]heptane and 5-amino-exo-3-azatricyclo[5.2.1.02,6]decan-4-one were synthesized and characterized for antiarrhythmic activity. The latter compound showed significant activity in certain models of arrhythmia (Gorpinchenko et al., 2005).

Catalytic and Chemical Transformations

  • Catalytic Enantioselective Additions : Camphor-derived amino alcohols were synthesized and used as ligands for the addition of diethylzinc to benzaldehydes, demonstrating effective catalytic enantioselective synthesis (Nevalainen & Nevalainen, 2001).

  • Chiral Cyclic Amino Acids : The synthesis of chiral cyclic amino acids via Diels-Alder reactions using 4-methyleneoxazolidin-5-ones was reported, including the preparation of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid in high enantiomeric purity (Pyne et al., 1993).

Safety and Hazards

The safety data sheet for a related compound, Norcamphor, indicates that it is flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It also advises wearing protective gloves, clothing, and eye/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

5-aminobicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-2-5-1-4(6)3-7(5)9/h4-7,9H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTVKXUAPAJONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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